4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one
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Overview
Description
4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with a chloro group, a phenyl group, and a hydrazinyl group with an isopropylidene moiety. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . One common method involves the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride (NaBH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Medicine: Due to its pharmacological properties, it is being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Norflurazon: Another herbicide.
These compounds share the pyridazinone core but differ in their substituents, leading to diverse pharmacological activities
Properties
CAS No. |
1088-31-9 |
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Molecular Formula |
C13H13ClN4O |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
4-chloro-2-phenyl-5-(2-propan-2-ylidenehydrazinyl)pyridazin-3-one |
InChI |
InChI=1S/C13H13ClN4O/c1-9(2)16-17-11-8-15-18(13(19)12(11)14)10-6-4-3-5-7-10/h3-8,17H,1-2H3 |
InChI Key |
FMQGHVVBVZBKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl)C |
Origin of Product |
United States |
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